(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
Overview
Description
(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one typically involves the condensation of 3-iodobenzaldehyde with 2-(2-methoxyphenyl)-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can target the double bond, resulting in the formation of saturated derivatives.
Substitution: The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used in substitution reactions, often in the presence of a catalyst or under mild heating conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound can be investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom could facilitate binding to specific molecular targets, while the oxazole ring might interact with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(3-bromophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
- (4Z)-4-[(3-chlorophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
- (4Z)-4-[(3-fluorophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, or fluorine, and this can affect the compound’s steric and electronic properties, leading to distinct interactions with molecular targets.
Properties
IUPAC Name |
(4Z)-4-[(3-iodophenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12INO3/c1-21-15-8-3-2-7-13(15)16-19-14(17(20)22-16)10-11-5-4-6-12(18)9-11/h2-10H,1H3/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPAXYHYMAHLT-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.